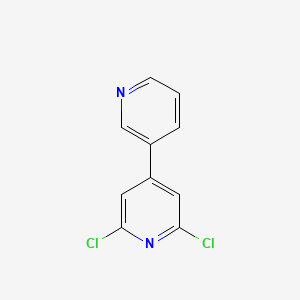
2',6'-Dichloro-3,4'-bipyridine
Cat. No. B8781939
M. Wt: 225.07 g/mol
InChI Key: REFGEYDFGXECLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09399636B2
Procedure details


2,6-dichloro-4-iodopyridine (500 mg, 1.77082 mmol), 3-pyridylboronic acid pinacol ester (487 mg, 1.3 equiv., 2.30207 mmol), PCy3 (112 mg, 0.22 equiv., 0.389581 mmol), and Pd2(dba)3 (84 mg, 0.050 equiv., 0.0885411 mmol) were mixed in acetonitrile (13 mL, 140 equiv., 247.915 mmol) and K3PO4 (1.27 M, 1.95 mL, 1.4 equiv., 2.47915 mmol), and the reaction was kept at 110° C. for 2 h. Brine and 10% citric acid was used to adjust the pH around 8. The mixture was extracted with EtOAc three times. After evaporation of the organic layers, the residue was purified via chromatography (0-70% EtOAc/Heptane) to yield 367 mg yellow powder 1H NMR (400 MHz, CDCl3) δ (delta) 8.86 (d, J=2.4 Hz, 1H), 8.74 (dd, J=4.8, 1.6 Hz, 1H), 7.92-7.86 (m, 1H), 7.47 (s, 2H), 7.45 (dd, J=7.9, 4.8 Hz, 1H). 13C NMR (101 MHz, CDCl3) δ (delta) 151.45, 151.24, 150.72, 148.02, 134.40, 131.63, 123.96, 120.75. LCMS: m/z 225 (M+H).





Name
K3PO4
Quantity
1.95 mL
Type
reactant
Reaction Step Two


Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([Cl:9])[N:3]=1.[N:10]1[CH:15]=[CH:14][CH:13]=[C:12](B2OC(C)(C)C(C)(C)O2)[CH:11]=1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C(#N)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[Cl-].[Na+].O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([C:12]2[CH:11]=[N:10][CH:15]=[CH:14][CH:13]=2)[CH:5]=[C:4]([Cl:9])[N:3]=1 |f:4.5.6.7,9.10.11,12.13.14.15.16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)I)Cl
|
|
Name
|
|
|
Quantity
|
487 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)B1OC(C)(C)C(C)(C)O1
|
|
Name
|
|
|
Quantity
|
112 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
84 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Two
|
Name
|
K3PO4
|
|
Quantity
|
1.95 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Step Four
|
Name
|
Brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with EtOAc three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the organic layers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified via chromatography (0-70% EtOAc/Heptane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CC(=C1)C=1C=NC=CC1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 367 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
